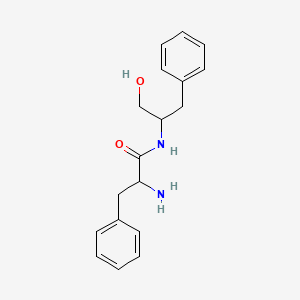![molecular formula C48H67NO5PPdS- B13697581 Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)
Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organophosphorus compound. This compound is notable for its use as a ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of dicyclohexylphosphine with 2,6-di(propan-2-yl)phenyl bromide, followed by the introduction of methoxy and tert-butoxy groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or toluene. The reaction mixture is usually heated to reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers and condensers. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium acetate, triphenylphosphine, and bases like potassium carbonate. The reactions are typically carried out under an inert atmosphere and at elevated temperatures .
Major Products
The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals and materials science. For example, the compound can be used to synthesize biaryl compounds through Suzuki-Miyaura coupling .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in palladium-catalyzed reactions. The phosphine group coordinates with the palladium center, facilitating the formation of reactive intermediates that undergo cross-coupling reactions. The molecular targets include aryl halides and boronic acids, which are transformed into biaryl compounds through the catalytic cycle .
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Another phosphine ligand used in palladium-catalyzed reactions.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: A similar compound with different substituents on the phenyl ring.
Uniqueness
The uniqueness of Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane lies in its specific substituents, which provide steric and electronic properties that enhance its performance as a ligand in catalytic reactions. This makes it particularly effective in facilitating challenging cross-coupling reactions .
Properties
Molecular Formula |
C48H67NO5PPdS- |
|---|---|
Molecular Weight |
907.5 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C35H53O2P.C12H10N.CH4O3S.Pd/c1-24(2)28-20-15-21-29(25(3)4)32(28)33-30(36-8)22-23-31(37-35(5,6)7)34(33)38(26-16-11-9-12-17-26)27-18-13-10-14-19-27;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15,20-27H,9-14,16-19H2,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
QNDSMMCXUKOECJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC(C)(C)C)OC.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


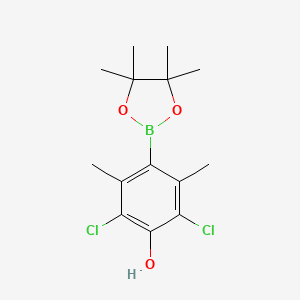
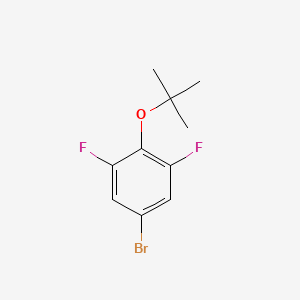
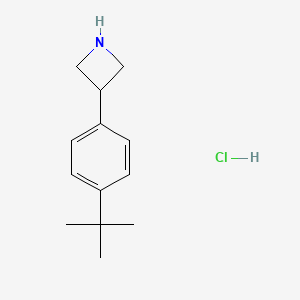
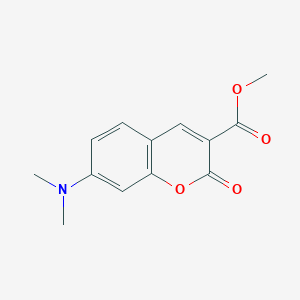
![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine](/img/structure/B13697546.png)

![9-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697554.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B13697564.png)
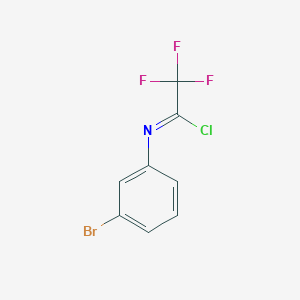
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)
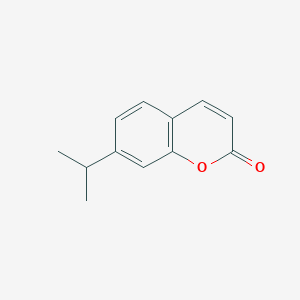
![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)
